molecular formula C6H6FNO B1532056 (3-Fluoropyridin-4-YL)methanol CAS No. 870063-60-8

(3-Fluoropyridin-4-YL)methanol

Cat. No. B1532056
CAS RN: 870063-60-8
M. Wt: 127.12 g/mol
InChI Key: DEGCNYCNQMSEKG-UHFFFAOYSA-N
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Description

“(3-Fluoropyridin-4-YL)methanol” is a key building block in organic synthesis that has high potential in various fields of research and industry. It has the empirical formula C6H6FNO and a molecular weight of 127.12 .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “(3-Fluoropyridin-4-YL)methanol”, is a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . For instance, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF .


Molecular Structure Analysis

The molecular structure of “(3-Fluoropyridin-4-YL)methanol” can be represented by the SMILES string FC(C=NC=C1)=C1CO . The InChI representation is 1S/C6H6FNO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2 .


Physical And Chemical Properties Analysis

“(3-Fluoropyridin-4-YL)methanol” is a solid at room temperature . The exact boiling point, melting point, and density are not specified in the search results.

Scientific Research Applications

Biopharma Production

The compound’s role in biopharma production is significant, as it can be used to synthesize intermediates that are crucial for the production of biologically active molecules. Its application in this field is driven by the ongoing demand for more effective and targeted therapeutic agents.

Each of these applications leverages the unique chemical structure of (3-Fluoropyridin-4-yl)methanol , particularly its fluorine atom, which imparts distinct physical and chemical properties that are highly valued across different fields of scientific research .

Safety And Hazards

“(3-Fluoropyridin-4-YL)methanol” is classified as a combustible solid . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . It is also harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

(3-fluoropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGCNYCNQMSEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678181
Record name (3-Fluoropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoropyridin-4-YL)methanol

CAS RN

870063-60-8
Record name (3-Fluoropyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

At 0° C. LAH (200 mg, 4 eq.) was added to 3-fluoro-isonicotinic acid (186 mg, 1.32 mmol, 1 eq.) suspension in 25 mL THF. The reaction was stirred at 0° C. for 1 hour. The reaction was quenched by adding 0.2 mL water, followed by 0.4 mL 10% NaOH aqueous solution and 0.6 mL water at 0° C. Ethyl acetate was added to the reaction crude and washed with brine. n-Butanol was used to extract back from the brine. The organic layers were combined and concentrated down and purified (silica gel, 0-15% MeOH/DCM) to give colorless oil (78 mg, 46%). 1H NMR (300 MHz, CD3OD): δ 8.39 (m, 2H), 7.61 (m, 1H), 4.86 (s, 2H).
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200 mg
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186 mg
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25 mL
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46%

Synthesis routes and methods II

Procedure details

To a solution of sodium borohydride (454 mg, 12.0 mmol) in anhydrous methanol (15 mL) was added a solution of 3-fluoropyridine-4-carbaldehyde (1.0 g, 8.0 mmol) in anhydrous methanol (5 mL) at 0° C. The mixture was stirred overnight at room temperature. Water was added and extracted 3 times with ethyl acetate. The combined organic phase was washed with brine and dried over sodium sulfate. After evaporation of the solvent, (3-fluoropyridin-4-yl)methanol was obtained and used in the next step without purification; 1H NMR (400 MHz, CDCl3): δ 2.25 (bs, 1H), 4.85 (d, J=5.7 Hz, 2H), 7.50 (t, J=5.2 Hz, 1H) 8.38-8.43 (m, 2H).
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454 mg
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1 g
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15 mL
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5 mL
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Synthesis routes and methods III

Procedure details

The product of Example 129A and LiAlH4 were processed according to the method of Example 124B to provide the product. MS (ESI+) m/z 128 (M+H)+;
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Fluoropyridin-4-YL)methanol
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